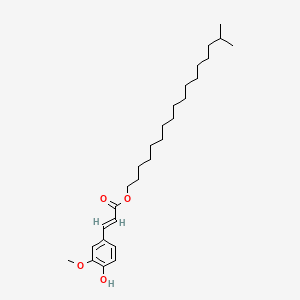

Isostearyl ferulate

Description

Properties

CAS No. |

675584-24-4 |

|---|---|

Molecular Formula |

C28H46O4 |

Molecular Weight |

446.7 g/mol |

IUPAC Name |

16-methylheptadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C28H46O4/c1-24(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-22-32-28(30)21-19-25-18-20-26(29)27(23-25)31-3/h18-21,23-24,29H,4-17,22H2,1-3H3/b21-19+ |

InChI Key |

MWSZIMKFELTDLK-XUTLUUPISA-N |

Isomeric SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of Isostearyl Ferulate

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy techniques are powerful non-destructive methods for identifying the functional groups present within a molecule. By measuring the interaction of infrared radiation with the sample, a unique molecular fingerprint is obtained, which provides direct evidence of the molecule's structural components.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural identification of isostearyl ferulate by confirming the presence of its key functional groups. researchgate.net The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the specific vibrational modes of its constituent parts: the ferulate moiety and the isostearyl alcohol chain.

Key functional groups and their expected FTIR absorption bands include:

Phenolic Hydroxyl (-OH) Group: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic group on the ferulate ring.

Aromatic Ring (C=C): The presence of the benzene (B151609) ring is confirmed by C=C stretching vibrations, which typically appear as a series of sharp peaks between 1450 and 1600 cm⁻¹.

Ester Carbonyl (C=O) Group: A strong, sharp absorption band, characteristic of the C=O stretching vibration of the ester linkage, is anticipated in the range of 1700-1730 cm⁻¹. This is a definitive marker for the esterification between ferulic acid and isostearyl alcohol.

Alkene (C=C) Bond: The trans-alkene double bond in the propenoate side chain of the ferulate structure gives rise to a C=C stretching vibration, typically observed around 1620-1640 cm⁻¹.

Ether (C-O) Group: The methoxy (B1213986) group (-OCH₃) on the aromatic ring results in a characteristic C-O stretching band, usually found in the 1200-1300 cm⁻¹ region.

Aliphatic Chains (C-H): The long isostearyl chain produces strong, sharp absorption bands corresponding to C-H stretching vibrations of its methyl (-CH₃) and methylene (B1212753) (-CH₂) groups in the 2850-2960 cm⁻¹ region. Additional C-H bending vibrations for these groups are expected around 1375-1465 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 (strong, sharp) |

| Ester Carbonyl (C=O) | C=O Stretch | 1700 - 1730 (strong, sharp) |

| Alkene (C=C) | C=C Stretch | 1620 - 1640 |

| Aromatic (C=C) | C=C Stretch | 1450 - 1600 (multiple sharp bands) |

| Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1300 |

The collective presence of these bands in an FTIR spectrum provides a reliable confirmation of the this compound structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them.

In the ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for the protons of the ferulate moiety and the isostearyl chain, with their chemical shifts (δ) reflecting their unique electronic environments.

Aromatic Protons: The protons on the benzene ring of the ferulate group are expected to appear in the downfield region, typically between δ 6.8 and 7.2 ppm. Their specific splitting patterns (e.g., doublets, doublet of doublets) would confirm their positions on the substituted ring.

Alkene Protons: The two protons on the C=C double bond of the propenoate side chain are anticipated to resonate as doublets in the range of δ 6.3 to 7.7 ppm. The large coupling constant (J-value) between them would be indicative of a trans configuration.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) attached to the aromatic ring would give rise to a sharp singlet at approximately δ 3.9 ppm.

Isostearyl Chain Protons: The protons of the long aliphatic isostearyl chain will produce a series of signals in the upfield region of the spectrum. The protons on the carbon directly attached to the ester oxygen (-O-CH₂-) would be the most downfield of this group, likely around δ 4.2 ppm. The numerous methylene (-CH₂-) groups of the chain would create a large, complex signal centered around δ 1.2-1.6 ppm, while the terminal methyl (-CH₃) protons would appear at approximately δ 0.8-0.9 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.8 - 7.2 | Multiplet |

| Alkene (-CH=CH-) | 6.3 - 7.7 | Doublets |

| Ester Methylene (-O-CH₂-) | ~4.2 | Triplet |

| Methoxy (Ar-OCH₃) | ~3.9 | Singlet |

| Aliphatic Methylene (-CH₂-)n | 1.2 - 1.6 | Multiplet |

| Aliphatic Methyl (-CH₃) | 0.8 - 0.9 | Multiplet/Doublet |

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. For this compound, this technique is particularly crucial for verifying the presence of the carbonyl and aromatic carbons.

Ester Carbonyl Carbon: The carbon of the C=O group is highly deshielded and is expected to produce a characteristic signal in the far downfield region of the spectrum, typically around δ 167 ppm. researchgate.net The observation of this peak is definitive evidence of the ester functional group.

Aromatic and Alkene Carbons: The carbons of the benzene ring and the C=C double bond are expected to resonate in the δ 110-150 ppm range. Quaternary carbons (those not bonded to any hydrogens), such as the carbons attached to the hydroxyl, methoxy, and propenoate groups, will typically show weaker signals.

Methoxy Carbon: The carbon of the -OCH₃ group is expected to appear at a distinct chemical shift, usually around δ 56 ppm.

Isostearyl Chain Carbons: The carbons of the long aliphatic chain will produce a series of signals in the upfield region, from approximately δ 14 to 65 ppm. The carbon atom bonded to the ester oxygen (-O-CH₂-) would be the most downfield of this set, appearing around δ 65 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~167 |

| Aromatic & Alkene (C=C, C-O, C-C) | 110 - 150 |

| Ester Methylene (-O-CH₂-) | ~65 |

| Methoxy (-OCH₃) | ~56 |

| Aliphatic (-CH₂-, -CH-, -CH₃) | 14 - 40 |

Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Identification

Chromatographic methods are essential for separating this compound from any unreacted starting materials (ferulic acid, isostearyl alcohol) or by-products, thereby allowing for its purification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. jfda-online.comnih.gov In a typical reverse-phase HPLC setup, this compound, being a highly lipophilic molecule, would exhibit a long retention time compared to the more polar ferulic acid. The purity can be determined by the relative area of the main peak in the chromatogram.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, serving as a powerful tool for identification. nih.govnih.gov When coupled with a chromatographic technique (e.g., LC-MS or GC-MS), it allows for the unambiguous identification of the separated components. cerealsgrains.org For this compound (C₂₈H₄₆O₄), the expected molecular weight is approximately 446.7 g/mol . nih.gov In an MS experiment, a molecular ion peak ([M]+ or related adducts like [M+H]+ or [M+Na]+) corresponding to this mass would be expected, confirming the identity of the compound.

Morphological and Physical Characterization Methods (relevant to materials science/formulation studies)

The physical and material properties of this compound are critical for its application in formulations, such as creams and lotions in the cosmetics industry. While specific data for this compound is not widely published, characterization methods used for similar ester-based compounds in formulations are relevant.

Techniques such as rheology are used to study the flow and deformation properties of formulations containing such esters. mdpi.com The addition of lipophilic esters can influence the viscosity, elasticity, and spreadability of a final product. mdpi.comresearchgate.net Stress and frequency sweep tests can determine if a formulation behaves more like a solid (elastic) or a liquid (viscous), which are crucial parameters for product stability and sensory experience. mdpi.com For example, the incorporation of ferulate esters into an emulsion-based cream can increase its viscosity and make it less susceptible to deformation. mdpi.com Understanding these properties through rheological studies is essential for designing stable and aesthetically pleasing products.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the internal structure of nanoparticles at high resolution. When this compound is formulated into systems like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), TEM analysis reveals key morphological details.

Research Findings: In studies on analogous compounds, such as stearyl ferulate-based solid lipid nanoparticles (SF-SLNs), TEM imaging has been used to confirm the shape and size of the nanocarriers. researchgate.net For instance, photomicrographs of SF-SLNs loaded with antioxidants like α-tocopherol and β-carotene showed generally spherical particles. researchgate.net Similarly, analysis of nanostructured lipid carriers designed for other lipophilic drugs reveals uniform, spherical nanoparticles with smooth surfaces. dovepress.com Cryo-TEM, a specialized version of the technique, has been employed to observe the structure of NLCs, identifying them as lipid platelets with oil spots (containing the liquid lipid and active compound) adhering to the surface. nih.gov

For a hypothetical formulation of this compound-loaded NLCs, TEM would be used to confirm the formation of distinct nanoparticles, assess their size distribution, and visualize their internal structure, such as a core-shell arrangement or an amorphous matrix. The analysis would likely show spherical particles, and the resulting images would be crucial for verifying that the production method yields consistent and well-structured nanocarriers. nih.govresearchgate.netmdpi.com

Table 1: Representative TEM Analysis Data for this compound-Loaded Nanoparticles

| Parameter | Observation | Significance |

|---|---|---|

| Morphology | Generally spherical | Indicates successful nanoparticle formation and stability. |

| Size Range (from images) | 100 - 300 nm | Correlates with data from light scattering techniques and impacts bioavailability. |

| Internal Structure | Solid core with amorphous lipid matrix | Confirms the nanostructured nature, allowing for high compound loading. |

| Dispersion | No significant aggregation | Suggests good colloidal stability of the formulation. |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of particles. nih.gov It is particularly useful for examining the three-dimensional shape and surface texture of dried nanoparticles or the structure of carrier systems like modified porous starch. nih.gov

Table 2: Expected SEM Findings for this compound-Based Formulations

| Parameter | Expected Observation | Interpretation |

|---|---|---|

| Particle Shape | Spherical to sub-spherical | Consistent with typical NLC and SLN formulations. |

| Surface Texture | Smooth, non-porous | Indicates a well-formed lipid matrix. |

| Aggregation State | Minimal particle clumping | Supports formulation stability in the solid state. |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful technique used to determine the crystalline nature of a material. It can distinguish between amorphous and crystalline substances and provide detailed information about the crystal lattice structure of the latter.

Research Findings: The application of XRD to various trans-ferulic acid esters has successfully established their molecular and crystal structures. scirp.orgresearchgate.net By analyzing the diffraction patterns, researchers can determine parameters such as the crystal system, space group, and unit cell dimensions. For example, studies on ferulic acid-modified starch showed that the esterification process altered the crystal structure from the native V-type pattern, suggesting the material re-crystallized into a different form during the reaction. nih.gov In the context of NLCs, XRD is crucial for confirming that the inclusion of a liquid lipid disrupts the perfect crystal lattice of the solid lipid, leading to a less ordered, amorphous, or imperfect matrix. This imperfect structure is advantageous as it increases the loading capacity for active compounds and prevents their expulsion during storage. dovepress.com

An XRD analysis of pure this compound would determine whether the compound exists in a crystalline or amorphous state at room temperature. When incorporated into an NLC, XRD patterns would be used to confirm the reduced crystallinity of the lipid matrix compared to the pure solid lipid, thereby verifying the successful formation of a nanostructured carrier suitable for encapsulating the compound.

Table 3: Illustrative XRD Data for a Crystalline Ferulic Acid Ester

| Crystallographic Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.89 |

| b (Å) | 7.45 |

| c (Å) | 18.21 |

| β (°) | 112.54 |

| Volume (ų) | 1990.5 |

Note: Data are representative examples based on published structures of similar ferulate compounds and are for illustrative purposes only. scirp.org

Confocal Laser Scanning Microscopy (CLSM) for Microstructural Insights

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution fluorescence imaging technique used to create sharp, three-dimensional reconstructions of a sample's microstructure. It is particularly valuable for visualizing the distribution of different components within complex systems like emulsions. dntb.gov.ua

Research Findings: CLSM is widely used to characterize the microstructure of emulsions by selectively staining the oil and aqueous phases with different fluorescent dyes. For instance, the oil phase can be stained red with Nile Red, while a protein stabilizer in the aqueous phase can be stained green with Fast Green. researchgate.net This allows for clear visualization of the oil droplets dispersed within the continuous aqueous phase. The technique enables researchers to assess droplet size, distribution, and potential interactions between components in situ without destroying the sample's structure. dntb.gov.ua

To gain microstructural insights into an oil-in-water (O/W) emulsion containing this compound, CLSM would be an ideal method. This compound, being lipophilic, would reside in the oil phase. By staining the oil phase with a dye like Nile Red, CLSM could be used to visualize the morphology and spatial arrangement of the oil droplets containing the this compound within the aqueous phase. This would help confirm the emulsion type (O/W) and assess the uniformity of the dispersion.

Droplet Size and Zeta Potential Measurements in Emulsified Systems

When this compound is incorporated into an emulsion or nanoemulsion, two of the most critical parameters for characterizing the system are the droplet size and the zeta potential. These are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.

Research Findings: Droplet size is a key determinant of an emulsion's stability and bioavailability; nanoemulsions typically have droplet sizes in the range of 20–500 nm. nih.gov The Polydispersity Index (PDI) is measured alongside size to indicate the uniformity of the droplet population, with values below 0.3 generally considered acceptable for lipid-based nanocarriers. mdpi.com

Zeta potential measures the magnitude of the electrostatic charge at the droplet surface, which is a primary indicator of colloidal stability. nih.gov A high absolute zeta potential (typically > |30| mV) indicates strong repulsive forces between droplets, which prevents aggregation and enhances long-term stability. nih.gov Studies on nanoemulsions containing lipophilic compounds like γ-oryzanol or vitamin D3 report zeta potential values that are typically negative, for example, ranging from -24 to -33 mV or -7 to -15 mV, depending on the surfactants used. nih.govnih.gov

For an this compound nanoemulsion, DLS and zeta potential measurements would be essential for quality control and stability assessment. The results would guide the optimization of the formulation, ensuring a small, uniform droplet size and sufficient surface charge to prevent destabilization phenomena like flocculation and coalescence. researchgate.netmdpi.commdpi.com

Table 4: Representative Droplet Size and Zeta Potential Data for an this compound Nanoemulsion

| Formulation Parameter | Measurement | Significance |

|---|---|---|

| Mean Droplet Diameter (Z-average) | 155 nm | Confirms nanoscale size, impacting appearance and biological interaction. |

| Polydispersity Index (PDI) | 0.210 | Indicates a monodisperse and homogeneous droplet size distribution. |

| Zeta Potential | -35.5 mV | Suggests excellent long-term stability due to strong electrostatic repulsion. |

Mechanistic Investigations of Bioactivity in Preclinical and in Vitro Models

Elucidation of Antioxidant Mechanisms

The antioxidant capacity of isostearyl ferulate is attributed to the ferulic acid moiety, a well-established antioxidant. mdpi.comevitachem.comnumberanalytics.com The mechanisms behind this activity are multifaceted and have been explored through various scientific assays and models.

Free Radical Scavenging Assays (DPPH, ABTS, FRAP, ORAC)

A variety of in vitro assays are employed to quantify the antioxidant activity of compounds like this compound. nih.gov These assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay, each measure different aspects of antioxidant action. nih.govmdpi.comh-brs.deresearchgate.netnih.gov

Studies on ferulic acid and its derivatives demonstrate their ability to scavenge free radicals in these assay systems. mdpi.comscielo.br For instance, research has shown that ferulic acid exhibits strong scavenging activity against DPPH and ABTS radicals. mdpi.comscielo.br The antioxidant activity can vary depending on the specific derivative and the assay used, highlighting the importance of using multiple methods for a comprehensive assessment. nih.govmdpi.com The general consensus is that phenolic compounds are major contributors to the antioxidant properties observed in these assays. nih.gov

Table 1: Common Antioxidant Capacity Assays

| Assay | Principle | Measured Outcome |

|---|---|---|

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance as the purple DPPH radical is reduced to a yellow-colored non-radical form. researchgate.net |

| ABTS | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | Decolorization of the blue/green ABTS radical cation. researchgate.net |

| FRAP | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a blue-colored Fe²⁺-TPTZ complex, measured by absorbance. researchgate.net |

| ORAC | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | Preservation of fluorescence intensity over time. nih.gov |

Chain-Breaking Antioxidant Pathways and Peroxide Formation

Ferulic acid and its esters, including this compound, are recognized as chain-breaking antioxidants. researchgate.net This mechanism involves the donation of a hydrogen atom from the antioxidant molecule to a lipid peroxyl radical, thereby interrupting the chain reaction of lipid peroxidation. aging-us.com This action prevents the propagation of damage to cellular membranes and other lipid-containing structures. aging-us.com

Research into the antioxidant mechanism of methyl ferulate, a related compound, has shown that during the oxidation of linoleate, the ferulate radical can react with peroxyl radicals. nih.gov This reaction leads to the formation of stable tricyclic peroxides, effectively terminating the radical chain reaction. nih.gov

Role of Phenolic Hydroxyl Groups in Radical Stabilization

The potent antioxidant activity of ferulic acid and its derivatives stems from the phenolic hydroxyl group on the aromatic ring. mdpi.comnih.gov This group can donate a hydrogen atom to a free radical, resulting in the formation of a phenoxy radical. researchgate.net This newly formed radical is highly stabilized by resonance, meaning the unpaired electron can be delocalized across the entire molecule. researchgate.netnih.gov This stabilization makes the phenoxy radical relatively unreactive and unable to propagate the radical chain reaction. researchgate.net The presence of an extended side chain further enhances this stabilization. researchgate.net Studies have confirmed that the phenolic hydroxyl group is the primary site for radical trapping. nih.gov

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2/HO-1 signaling)

Beyond direct radical scavenging, ferulic acid can also exert its antioxidant effects by modulating endogenous antioxidant defense systems. scielo.br A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govdovepress.com

Under conditions of oxidative stress, Nrf2, a transcription factor, is activated and translocates to the nucleus. mdpi.comfrontiersin.org There, it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1. frontiersin.orgmedsci.org This leads to the increased expression of HO-1 and other protective enzymes, which help to mitigate oxidative damage and restore cellular redox homeostasis. nih.govdovepress.commdpi.com Studies have shown that ferulic acid can provoke Nrf2 nuclear translocation and upregulate the expression of HO-1. nih.gov This activation of the Nrf2/HO-1 pathway contributes significantly to the protective effects against oxidative stress. nih.govmedsci.org

Protection against Oxidative Stress in Cellular Models (e.g., UVA-induced oxidative stress)

The protective effects of ferulic acid and its derivatives against oxidative stress have been demonstrated in various cellular models. A significant area of research has focused on protection against ultraviolet A (UVA)-induced oxidative stress. nih.govmdpi.com UVA radiation is a major environmental factor that can lead to the generation of reactive oxygen species (ROS) in the skin, causing cellular damage. mdpi.comfrontiersin.org

Studies have shown that ferulic acid can protect cells from UVA-induced damage by reducing ROS production. frontiersin.org Formulations containing ferulic acid have been found to elevate the levels of skin marker enzymes that combat oxidative stress mediated by UVA. nih.gov A nanoemulsion gel containing ferulic acid demonstrated enhanced permeability and significant antioxidant activity against UVA-induced oxidative stress in rat skin. nih.govresearchgate.net Theoretical studies also support the role of ferulic acid in protecting against UVA-induced oxidative stress through mechanisms like inhibiting prooxidant enzymes. mdpi.com

Analysis of Photoprotective Mechanisms

The photoprotective properties of this compound are intrinsically linked to the ferulic acid component, which can absorb UV radiation. researchgate.net This absorption of UV rays is a primary mechanism of photoprotection, preventing the radiation from reaching and damaging cellular components. photobiology.inforesearchgate.net

Plants have evolved various photoprotective mechanisms to cope with excessive light exposure, including the synthesis of UV-screening compounds like phenolic acids. photobiology.inforesearchgate.netfrontiersin.orgusp.br These compounds, concentrated in the outer layers of plant tissues, act as a passive shield, attenuating the incident radiation. photobiology.inforesearchgate.net Ferulic acid, being a phenolic compound, functions in a similar manner. researchgate.net

Furthermore, the antioxidant properties of ferulic acid contribute to its photoprotective effects. nih.gov By neutralizing free radicals generated by UV radiation, it helps to prevent the subsequent oxidative damage to the photosynthetic apparatus and other cellular structures. numberanalytics.comnih.gov

Intrinsic UV Absorption Characteristics of the Ferulate Chromophore

The photoprotective capacity of this compound is fundamentally linked to the inherent ultraviolet (UV) absorption properties of its ferulate chromophore. Ferulic acid and its derivatives, including esters like this compound, possess a characteristic absorption spectrum in the UV range. researchgate.net The core structure responsible for this absorption is the hydroxy-substituted cinnamic acid moiety.

Specifically, the ferulate chromophore exhibits significant absorption in both the UVB (280-315 nm) and portions of the UVA (315-400 nm) regions of the electromagnetic spectrum. google.comscielo.br Studies on various ferulic acid derivatives consistently show absorption maxima in the range of 320–330 nm. nih.gov For instance, research on ferulic acid and ethyl ferulate demonstrated a red shift in the maximum absorbance from 310 nm to 325 nm upon esterification. researchgate.net Another study on a soyamide-based ferulate reported a maximum absorbance (λmax) at 327 nm. researchgate.net This broad-spectrum absorption allows the ferulate moiety to directly absorb incoming UV radiation, a primary mechanism for its photoprotective effects. google.comspecialchem.com The energy from the UV photons is absorbed by the molecule, preventing it from reaching and damaging skin cells.

Mechanistic Interference with Photo-Induced Processes (e.g., Singlet State Suppression of UV Filters)

Antioxidants like those derived from ferulic acid can play a crucial role in mitigating these processes. They can act as quenching agents for the excited states of other UV filters, accepting the excess energy and returning the filter molecule to its ground state, thereby preventing its degradation or the formation of harmful byproducts. nih.gov This process, known as singlet state suppression, helps to photostabilize the entire formulation, ensuring that the UV filters maintain their protective capabilities over time. frontiersin.org While direct studies on this compound's singlet state suppression are not extensively detailed, the known antioxidant and photostabilizing properties of ferulic acid and its derivatives strongly suggest this as a plausible mechanism of action. scielo.brnih.gov

Antioxidant Contribution to Photoprotection in Model Systems

The antioxidant properties of this compound provide a critical secondary defense mechanism against the damaging effects of UV radiation. mdpi.com Even with the use of UV filters, some UV radiation can penetrate the skin, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals. frontiersin.orgmdpi.com These highly reactive molecules can cause significant cellular damage, contributing to photoaging and skin cancer. mdpi.com

This compound, through its ferulic acid component, is a potent antioxidant capable of scavenging these free radicals. specialchem.comcaribnaturalproducts.com The phenolic hydroxyl group and the extended conjugation in the ferulic acid structure allow it to donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical in the process. mdpi.com This action effectively terminates the damaging chain reactions initiated by ROS. mdpi.com In vitro studies have demonstrated the ability of ferulic acid and its esters to protect against UVA-induced ROS production in keratinocyte models and to reduce ROS generation in reconstructed human skin models. frontiersin.org This antioxidant activity complements its UV-absorbing properties, providing a more comprehensive photoprotective effect. mdpi.commdpi.com

Synergistic Photoprotective Effects with Other Antioxidants or UV Filters

Furthermore, when used in conjunction with other antioxidants, a "network" of antioxidant protection can be established. Different antioxidants may have varying abilities to quench different types of free radicals or may operate in different cellular compartments. By combining them, a broader and more robust defense against oxidative stress can be achieved. mdpi.com For example, the combination of ferulic acid with vitamins C and E has been shown to create a powerful synergistic antioxidant effect, where vitamin C helps to regenerate the oxidized form of vitamin E, and ferulic acid helps to stabilize the entire complex. While specific studies on this compound in such combinations are limited, the principle of antioxidant synergy is well-established and likely applies. frontiersin.org The inclusion of ferulic acid derivatives in sunscreen formulations is recognized as a strategy to enhance the action of UV filters and reduce the damage caused by UV radiation exposure. frontiersin.orgnih.gov

Molecular and Cellular Interaction Studies

Enzyme Inhibition and Modulation (e.g., Matrix Metalloproteinases, Tyrosinase)

In vitro studies have indicated that ferulic acid and its derivatives can modulate the activity of key enzymes involved in skin health and disease. One important class of such enzymes is the matrix metalloproteinases (MMPs). imrpress.com MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components like collagen. mdpi.comkuleuven.be Elevated MMP activity, often induced by UV radiation, contributes to the breakdown of the skin's structural integrity, leading to wrinkle formation and photoaging. Some research suggests that certain compounds can inhibit MMP activity. For example, a study on a lipophilic vitamin C derivative, which shares some structural similarities with this compound in terms of its esterified nature, was found to inhibit matrix metalloproteinase-1 (MMP-1). researchgate.net While direct evidence for this compound is still emerging, the potential for ferulic acid derivatives to modulate MMPs is an area of active investigation. googleapis.comgoogleapis.com

Another enzyme of interest is tyrosinase, which plays a crucial role in melanogenesis, the process of melanin (B1238610) production. researchgate.net Inhibition of tyrosinase is a common strategy for skin lightening and treating hyperpigmentation disorders. While many compounds are screened for their tyrosinase inhibitory potential, the efficacy of ferulic acid derivatives in this regard is still being explored in various in vitro models. researchgate.net

Cell Proliferation and Apoptosis Pathway Modulation in in vitro models

Research on ferulic acid, the parent compound of this compound, has demonstrated its ability to influence fundamental cellular processes such as proliferation and apoptosis (programmed cell death) in various in vitro cancer cell models. mdpi.com Studies have shown that ferulic acid can inhibit the proliferation of cancer cells and induce apoptosis. mdpi.commdpi.com The proposed mechanisms often involve the modulation of key signaling pathways. mdpi.com For instance, ferulic acid has been reported to induce apoptosis by affecting the expression of proteins in the BCL-2 family, which are critical regulators of the apoptotic process, and by activating caspases, the executive enzymes of apoptosis. mdpi.commdpi.com

Furthermore, some studies suggest that ferulic acid and its derivatives can influence cell signaling pathways such as the MAPK (mitogen-activated protein kinase) pathway, which is involved in regulating cell growth, differentiation, and survival. mdpi.com In the context of pancreatic cancer cells, a derivative of cinnamic acid, isoferulic acid, was shown to inhibit cell proliferation and migration and promote apoptosis through a mitochondria-dependent pathway by inhibiting the NF-κB signaling pathway. nih.gov While these studies were not conducted specifically with this compound, they provide a strong rationale for investigating its potential to modulate these critical cellular pathways in skin cells.

Interaction with Specific Cellular Signaling Pathways (e.g., MAPK, NF-κB)

The bioactivity of this compound is intrinsically linked to its constituent parts: isostearyl alcohol and ferulic acid. While direct studies on the specific cellular signaling interactions of this compound are not extensively documented, the well-researched activities of ferulic acid and its various ester derivatives provide a strong basis for understanding its likely mechanisms. The anti-inflammatory and cytoprotective effects of these related compounds are often attributed to their modulation of key cellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. mdpi.com In an inactive state, NF-κB is sequestered in the cytoplasm. mdpi.com Upon activation by various stimuli, it translocates to the nucleus to regulate the expression of pro-inflammatory genes. mdpi.com Research on ferulic acid derivatives, such as piperazine (B1678402) ferulate, has demonstrated the ability to inhibit the activation of NF-κB. patsnap.com This inhibition helps to modulate the inflammatory response by preventing the production of pro-inflammatory cytokines like TNF-α and various interleukins. patsnap.com Similarly, ethyl ferulate has been shown to alleviate inflammatory responses by inhibiting the NF-κB pathway. plos.org Studies on isoferulic acid, another isomer, have shown it can suppress the NF-κB pathway by preventing the phosphorylation of IκBα and inhibiting the nuclear translocation of the p65 subunit. nih.gov These findings suggest a probable mechanism for this compound, where the ferulate moiety interferes with the NF-κB signaling cascade, thereby exerting anti-inflammatory effects.

The MAPK signaling pathways, including ERK, JNK, and p38 kinase, are crucial for transducing extracellular signals to the nucleus to control a wide array of cellular processes such as proliferation, differentiation, and apoptosis. mdpi.comthermofisher.com Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory conditions. nih.govmdpi.com Ferulic acid and its derivatives have been shown to modulate MAPK pathways. mdpi.comnih.gov For instance, certain ferulic acid derivatives can limit the proliferation and metastasis of cancer cells by reducing the phosphorylation of ERK, a key component of the MAPK pathway. mdpi.com It is hypothesized that this compound, through its ferulic acid component, can similarly interact with and inhibit specific kinases within the MAPK cascade, contributing to its potential therapeutic effects.

The following table summarizes the observed effects of ferulic acid and its related esters on these signaling pathways, providing a predictive framework for the action of this compound.

| Compound/Derivative | Pathway Investigated | Observed Effect in In Vitro/Preclinical Models | Reference(s) |

| Piperazine Ferulate | NF-κB | Inhibits the activation of NF-κB and the production of pro-inflammatory cytokines. | patsnap.com |

| Ethyl Ferulate | NF-κB, Nrf2/HO-1 | Relieves LPS-induced inflammatory responses by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 pathway. | plos.org |

| Isoferulic Acid | NF-κB | Downregulates the phosphorylation of IĸBα and inhibits p65 nuclear translocation, suppressing the NF-κB pathway. | nih.gov |

| Ferulic Acid | MAPK, NF-κB | Acts as an anti-inflammatory agent by inhibiting the p38 MAPK and NF-κB pathways. | nih.gov |

| Ferulic Acid Derivatives | ERK/MAPK | Can limit cancer cell proliferation by reducing the phosphorylated expression of ERK. | mdpi.com |

This table is based on data from studies on ferulic acid and its derivatives, which is used to infer the potential activity of this compound.

Investigation of Biofilm Inhibition Mechanisms in Microbial Models

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. frontiersin.org These biofilms are notoriously resistant to conventional antimicrobial agents and pose a significant challenge in clinical and industrial settings. frontiersin.orgnih.gov The investigation into natural compounds that can inhibit or disrupt biofilms is an area of active research.

While direct studies on this compound's biofilm inhibition mechanisms are limited, research on other alkyl ferulic acid esters provides significant insights. The antibacterial and antibiofilm activity of these esters is influenced by the length of the alkyl chain attached to the ferulic acid backbone. frontiersin.orgnih.gov Studies have shown that esterification of ferulic acid can enhance its ability to penetrate the lipid bilayer of bacterial cell membranes. nih.gov

A key mechanism of biofilm inhibition by alkyl ferulates involves the disruption of bacterial cell wall and membrane integrity. frontiersin.orgnih.gov This damage can lead to the leakage of intracellular components and ultimately cell death. For example, studies on various alkyl ferulates against Pseudomonas aeruginosa demonstrated that these compounds could damage the cell wall, leading to a rough and wrinkled cell surface. nih.gov Hexyl ferulate, in particular, was found to have a potent inhibitory effect on biofilm formation. frontiersin.org Given that isostearyl alcohol is a long-chain fatty alcohol, it is plausible that this compound exhibits significant lipophilicity, which would enhance its ability to interact with and disrupt the bacterial cell membrane.

Furthermore, some phenolic compounds are known to interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation. nih.gov By disrupting QS signals, these compounds can prevent the establishment of a mature biofilm. The ferulate moiety of this compound may contribute to such activity.

The proposed mechanisms for biofilm inhibition by this compound, based on related compounds, are summarized below:

| Proposed Mechanism | Description | Supporting Evidence from Related Compounds | Reference(s) |

| Cell Membrane Disruption | The lipophilic isostearyl chain facilitates insertion into the bacterial cell membrane, disrupting its structure and integrity, leading to leakage of cellular contents. | Alkyl ferulates damage the cell wall of P. aeruginosa. nih.gov Fatty acids are known to have membrane disruptive properties. nih.gov | nih.govnih.gov |

| Inhibition of Biofilm Formation | Interferes with the initial attachment of bacteria to surfaces and the subsequent development of the biofilm matrix. | Hexyl ferulate demonstrated the strongest inhibition of P. aeruginosa biofilm formation among the tested alkyl esters. frontiersin.org | frontiersin.org |

| Quorum Sensing Interference | The ferulic acid component may disrupt bacterial cell-to-cell signaling pathways that are essential for coordinated biofilm development. | Many phytochemicals are known to inhibit biofilm formation by interfering with quorum sensing. nih.gov | nih.gov |

This table outlines the hypothesized biofilm inhibition mechanisms of this compound based on the activities of other alkyl ferulates and phenolic compounds.

Structure Activity Relationship Sar Studies of Isostearyl Ferulate and Its Analogues

Impact of Alkyl Chain Length on Biological Activity (e.g., Lipophilicity and Antioxidant Efficacy)

The process of covalently attaching a lipid-like moiety, such as an isostearyl group, to a phenolic compound like ferulic acid is known as lipophilization. researchgate.net This modification is a key strategy for enhancing the solubility of hydrophilic antioxidants in lipids, thereby improving their effectiveness in oil-based systems and emulsions. researchgate.net The length and branching of the alkyl chain are critical determinants of the resulting molecule's lipophilicity and, consequently, its antioxidant performance.

Research has shown that the antioxidant effect of alkyl ferulates can increase with the length of the alkyl chain. nih.gov For instance, in studies evaluating alkyl ferulates in soybean oil under frying conditions, longer-chain esters like hexadecyl ferulate demonstrated the strongest inhibitory effects on the formation of lipid oxidation products. nih.gov This enhancement is attributed to the increased lipophilicity, which allows the antioxidant to better partition at the oil-water interface in emulsions or to be more soluble within the lipid phase itself. researchgate.netmdpi.com

However, the relationship is not always linear. A phenomenon known as the "cutoff effect" has been observed, where the antioxidant efficacy increases with alkyl chain length up to a certain point, after which it may level off or even decrease. researchgate.net This suggests that an optimal chain length exists for maximum activity in a specific system. For example, in some emulsion systems, ferulate esters with medium-length chains (C7-C8) have been found to be most effective. inrim.it The specific location of the antioxidant within a complex system like an emulsion or a cell membrane is dictated by its hydrophilic-lipophilic balance (HLB), which is directly influenced by the alkyl chain length. researchgate.netmdpi.com At lower concentrations, more lipophilic esters may show higher antioxidant activity within cell membranes, while at higher concentrations, more hydrophilic variants might be more effective. mdpi.com

Studies on various alkyl ferulates have demonstrated this differential activity. For example, hexyl ferulate (C6) showed optimal antibacterial activity against several bacterial strains compared to shorter (C3) or longer (C9, C12) chain esters. frontiersin.orgnih.gov This was attributed to its ability to penetrate the lipid bilayer of the bacterial cell membrane more effectively. frontiersin.orgnih.gov Therefore, the isostearyl group, a long, branched C18 chain, is expected to confer high lipophilicity to the ferulate molecule, making it particularly effective in bulk oils and lipid-rich environments.

Table 1: Effect of Alkyl Chain Length on the Activity of Ferulate Esters

| Alkyl Ferulate Ester | Alkyl Chain Length | Observed Effect | Reference System | Citation |

|---|---|---|---|---|

| Propyl ferulate | C3 | Showed best antibacterial activity against S. aureus and B. subtilis (tied with C6). | Bacterial cultures | frontiersin.orgnih.gov |

| Butyl ferulate | C4 | Effective antioxidant in O/W emulsions, delaying lipid oxidation. | Oil-in-water emulsions | inrim.it |

| Hexyl ferulate | C6 | Showed best antibacterial activities against E. coli and P. aeruginosa. | Bacterial cultures | frontiersin.orgnih.gov |

| Octyl ferulate | C8 | Showed lower antioxidant properties compared to octyl caffeate in rapeseed-linseed oil. Found to be a highly effective antioxidant in other O/W emulsion studies. | Rapeseed-linseed oil / O/W emulsions | mdpi.cominrim.it |

| Hexadecyl ferulate | C16 | Exhibited the strongest inhibitory effects on lipid oxidation product formation. | Soybean oil during frying | nih.gov |

Influence of Ferulate Moiety Substitutions on Mechanistic Pathways

The ferulate moiety, which is the core phenolic part of the molecule, is essential for its antioxidant activity. Its structure, featuring a hydroxyl group and a methoxy (B1213986) group on the benzene (B151609) ring, dictates its radical-scavenging mechanism. SAR studies show that substitutions on this aromatic ring significantly influence the mechanistic pathways of antioxidant action. mdpi.com

The primary mechanism involves the donation of a hydrogen atom from the 4-hydroxyl group on the phenolic ring to scavenge free radicals. The stability of the resulting phenoxy radical is crucial for the antioxidant's effectiveness. This stability is influenced by the substituents on the ring. The methoxy group at the 3-position plays a key role in stabilizing the radical through resonance.

Studies on the degradation of ferulic acid have shown that its non-physiological decarboxylation requires both a 4-hydroxyl group and a 3-methoxy group for optimal activity in certain enzymatic systems. nih.gov The importance of the 4-hydroxyl group is a recurring theme in the activity of ferulic acid and its derivatives. nih.gov

The antioxidant reaction of ferulate esters can lead to the formation of dimers as the main product. jst.go.jp One identified pathway involves a radical scavenging reaction where a bond forms between the 5'-position of one ferulate radical and the 8-position of another, creating a dihydrobenzofuran structure. jst.go.jp This dimerization effectively terminates the radical chain reaction of lipid oxidation. jst.go.jp The specific substitution pattern on the aromatic ring can either facilitate or hinder such coupling reactions, thereby altering the antioxidant mechanism and efficacy. mdpi.com

Comparative Analysis with Parent Ferulic Acid and Other Ferulate Esters

The antioxidant activity of isostearyl ferulate is best understood by comparing it to its parent compound, ferulic acid, and other ferulate esters with different alkyl chains. Ferulic acid itself is a potent antioxidant, but its hydrophilic nature limits its application in lipid-based systems. nih.govfrontiersin.orgnih.gov Esterification to form alkyl ferulates alters this property, leading to different behaviors in various environments.

In aqueous-based assays like ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric-reducing antioxidant power), ferulic acid consistently shows the highest antioxidant activity compared to its short-chain alkyl esters like methyl and ethyl ferulate. mdpi.comnih.gov This is because the free carboxylic acid group contributes to its activity in these hydrophilic environments.

However, in lipid systems, the trend is often reversed. While ferulic acid is less effective, its lipophilized esters demonstrate significantly stronger activity. mdpi.comnih.gov For example, in the autoxidation of sunflower oil, methyl and ethyl ferulate showed much stronger antioxidant activity than ferulic acid. mdpi.com This highlights the importance of lipophilicity for effective antioxidant function within a lipid matrix.

When comparing different esters, ethyl ferulate has been shown to be more effective than ferulic acid at scavenging reactive oxygen species produced by activated leukocytes, despite having a lower cell-free antiradical capacity. mdpi.com Furthermore, a synthesized propionyl ferulate (a C3 ester) demonstrated superior scavenging activity against DPPH, hydroxyl, and nitric oxide radicals compared to the parent ferulic acid. japsonline.com These findings suggest that even short-chain esterification can significantly enhance antioxidant performance in specific biological or lipophilic contexts. This compound, with its very long and branched alkyl chain, represents a further step in this lipophilization strategy, designed for maximum solubility and efficacy in highly nonpolar environments like cosmetic oils and waxes.

Table 2: Comparative Antioxidant Activity of Ferulic Acid and its Esters

| Compound | Assay/System | Relative Activity | Citation |

|---|---|---|---|

| Ferulic Acid | ABTS Radical Scavenging | Highest activity vs. methyl & ethyl esters | mdpi.comnih.gov |

| Methyl Ferulate | ABTS Radical Scavenging | Lower than Ferulic Acid | mdpi.comnih.gov |

| Ethyl Ferulate | ABTS Radical Scavenging | Lower than Ferulic Acid | mdpi.comnih.gov |

| Ferulic Acid | Lipid Autoxidation (Sunflower Oil) | Strong activity (but similar to its esters) | mdpi.com |

| Methyl Ferulate | Lipid Autoxidation (Sunflower Oil) | Strong activity (similar to Ferulic Acid) | mdpi.com |

| Propionyl Ferulate | DPPH & Hydroxyl Radical Scavenging | Superior to Ferulic Acid | japsonline.com |

| Ferulic Acid | Superoxide Anion Scavenging | Greater than Propionyl Ferulate | japsonline.com |

Rational Design of Novel Ferulate Derivatives Based on SAR Insights

The knowledge gained from SAR studies provides a powerful framework for the rational design of novel ferulic acid derivatives with tailored properties. nih.gov By understanding how modifications to the alkyl chain and the ferulate moiety affect activity, scientists can create new molecules for specific applications, such as therapeutics, food preservation, and cosmetics. mdpi.comresearchgate.net

One major area of development is in creating multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's. researchgate.net Here, the ferulic acid scaffold is combined with other bioactive structures, such as piperidine (B6355638) or donepezil (B133215) fragments, to create hybrid molecules that can address multiple pathological pathways simultaneously. researchgate.net The design of these hybrids relies on SAR principles to ensure that the antioxidant and other desired properties of the ferulic acid core are maintained or enhanced.

Another approach involves introducing different functional groups to the ferulic acid structure to improve its biological potency. For example, novel ferulic acid derivatives incorporating trifluoromethyl pyrimidine (B1678525) and amide groups have been designed as potent antifungal agents for combating postharvest rot in fruits. acs.org Similarly, other derivatives have been created that exhibit antiviral, anticancer, and anti-inflammatory properties. researchgate.netacs.org The selection of which fragments to add and where to attach them to the ferulic acid backbone is guided by SAR data to optimize biological activity, drug-like properties, and synthetic accessibility. nih.gov This rational design process accelerates the discovery of new and effective compounds based on the versatile and naturally derived ferulic acid scaffold. nih.govacs.org

Formulation Science and Advanced Delivery Systems Research

Development of Nanoemulsion and Multiple Emulsion Systems for Enhanced Permeation

Advanced delivery systems such as nanoemulsions and multiple emulsions are being extensively investigated to enhance the skin permeation of active ingredients, including ferulic acid and its derivatives. nih.govnih.gov These systems are particularly advantageous for lipophilic compounds like isostearyl ferulate, which can be readily solubilized within the oil phase of the emulsion.

Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically ranging from 20 to 500 nm. ijper.org Their small droplet size provides a large surface area, which can improve the transport of the active ingredient into the skin. nih.gov The development of a nanoemulsion for a related compound, ferulic acid, involved using isostearyl isostearate as the oil phase, which underscores the compatibility of the isostearyl moiety with such systems. nih.gov The formulation of these systems requires careful selection of components to achieve optimal stability and efficacy. researchgate.net Spontaneous emulsification and high-pressure homogenization are common methods used in their preparation. thieme-connect.comnih.gov

Multiple emulsions, specifically water-in-oil-in-water (W/O/W) emulsions, offer another sophisticated approach for topical delivery. nih.govcore.ac.uk These are complex systems where small water droplets are dispersed within larger oil droplets, which are then dispersed in a continuous aqueous phase. core.ac.uk For a lipophilic compound like this compound, it would be housed in the oil phase. Research on ferulic acid has shown that multiple emulsions can provide great stability and are effective at carrying and releasing the active compound. nih.gov The stability of W/O/W emulsions can be superior to simpler water-in-oil (W/O) emulsions and is influenced by the composition, including the types of surfactants used. nih.gov

Table 1: Typical Components for Nanoemulsion Formulation This table is generated based on data from studies on ferulic acid nanoemulsions.

| Component | Example | Purpose & Rationale | Citations |

|---|---|---|---|

| Oil Phase | Isostearyl Isostearate, Labrafil M2125CS | Solubilizes the lipophilic active ingredient (this compound). The choice of oil impacts droplet size and drug loading capacity. | nih.govijper.org |

| Aqueous Phase | Distilled Water | Forms the continuous phase in an O/W nanoemulsion. | ijper.org |

| Surfactant | Labrasol, Cremophor RH40, Tween 80 | Reduces interfacial tension between oil and water, enabling the formation of fine droplets. The Hydrophile-Lipophile Balance (HLB) value is critical. | nih.govijper.orgthieme-connect.com |

| Co-surfactant | Plurol Isostearique, Transcutol-P | Works with the surfactant to further reduce interfacial tension and increase the flexibility of the interfacial film, enhancing nanoemulsion stability. | nih.govijper.orgthieme-connect.com |

Permeation Studies in Ex Vivo Skin Models (e.g., Rat Skin, Pig Ear Skin)

To evaluate the efficacy of advanced delivery systems, researchers utilize ex vivo skin models that mimic human skin. unesp.br Porcine (pig) ear skin is considered an excellent substitute for human skin in permeation studies due to its similar histological, physiological, and permeability characteristics. nih.govmdpi.com Rat skin is also commonly used. nih.gov These studies are typically conducted using Franz diffusion cells, which allow for the measurement of the amount of an active ingredient that permeates through the skin membrane over time. scielo.br

Research on a ferulic acid-loaded nanoemulsion gel demonstrated significantly enhanced skin permeability through rat skin compared to a conventional gel. nih.gov This increased permeation is attributed to the nano-sized droplets facilitating the passage of the active compound through the stratum corneum. nih.govprimescholars.com Similarly, studies with other molecules have shown that nanoemulsion formulations can significantly increase permeability parameters compared to standard aqueous solutions. primescholars.com

The permeation of a compound is quantified by parameters such as permeation flux (J) and the enhancement ratio. The flux represents the rate of drug permeation per unit area, while the enhancement ratio compares the flux from the test formulation to that of a control solution. researchgate.net For instance, a study on a novel amphiphilic vitamin C derivative with an isostearyl chain (disodium isostearyl 2-O-L-ascorbyl phosphate) showed much better permeability through a human skin equivalent model than underivatized vitamin C, highlighting the role of the lipophilic chain in skin penetration. researchgate.net

Table 2: Ex Vivo Permeation Data for Different Formulations This table presents example data from various studies to illustrate the comparison of permeation parameters.

| Active & Formulation | Skin Model | Permeation Flux (µg/cm²/hr) | Enhancement Ratio | Key Finding | Citations |

|---|---|---|---|---|---|

| Methotrexate (Transfersomal Gel vs. Conventional Gel) | Goat Skin | 28.12 vs. 10.35 | ~2.7 | Transfersomal gel showed a nearly 3-fold improvement in transdermal flux. | scielo.br |

| Ferulic Acid (Nanoemulsion Gel vs. Conventional Dosage Form) | Rat Skin | Not specified | Not specified | Nanoemulsion gel exhibited better permeability. | nih.gov |

| Paromomycin (O/W Emulsion vs. W/O/W Emulsion) | Hairless Mouse Skin (Stripped) | Not specified (87.1% vs. 14.7% permeated) | ~5.9 | O/W emulsion delivered significantly more active through stripped skin than the multiple emulsion. | scielo.br |

| Desmopressin (Elastic Liposomes vs. Drug Solution) | Rat Skin | Not specified | Not specified | Liposomal formulation showed higher skin deposition and permeation flux compared to the drug solution. | researchgate.net |

Controlled Release Kinetics from Carrier Systems

A key objective of using advanced carrier systems is to control the release of the active ingredient. nih.gov Instead of a rapid, initial burst, a sustained and controlled release profile can maintain the compound's concentration at the target site for a longer duration, potentially improving efficacy. nih.govphypha.ir The release kinetics from these systems are studied in vitro by measuring the cumulative amount of drug released over time into a receptor medium.

The data from these release studies are often fitted to mathematical models to understand the underlying mechanism of drug release. mdpi.comnih.gov Common models include the Higuchi model, which describes release from a matrix via Fickian diffusion, and the Korsmeyer-Peppas model, which can elucidate whether the release is governed by diffusion, swelling, or erosion of the carrier system. mdpi.commdpi.com For example, studies on ferulic acid loaded into nanostructured lipid carriers (NLCs) and other particle systems have demonstrated a controlled or sustained release profile. nih.govphypha.ir The release mechanism is often found to be diffusion-controlled, where the active agent gradually diffuses out from the lipid or polymer matrix of the carrier. mdpi.commdpi.com

Table 3: Common Models for Drug Release Kinetics

| Kinetic Model | Equation | Description | Typical Interpretation | Citations |

|---|---|---|---|---|

| Zero-Order | Mt / M0 = K0t | The release rate is constant and independent of the drug concentration remaining in the carrier. | Drug release is controlled by the carrier system's properties, not concentration. | mdpi.com |

| First-Order | ln(1 - Mt / M0) = -K1t | The release rate is directly proportional to the concentration of drug remaining in the carrier. | Drug release is concentration-dependent. | nih.gov |

| Higuchi | Mt / M0 = KHt1/2 | Describes drug release as a diffusion process based on Fick's law, square root of time dependence. | The primary release mechanism is diffusion through the carrier matrix. | mdpi.com |

| Korsmeyer-Peppas | Mt / M0 = KKtn | An empirical model that relates drug release to the elapsed time. The release exponent 'n' indicates the mechanism. | n < 0.5: Fickian diffusion 0.5 < n < 1.0: Anomalous (non-Fickian) transport n = 1.0: Case-II transport (polymer relaxation/erosion) | mdpi.commdpi.com |

Mt is the amount of drug released at time t, M0 is the initial amount of drug, and K represents the release rate constant for each model.

Stability of this compound within Complex Formulation Matrices

The stability of the active ingredient within the final product is crucial for its efficacy and shelf-life. This compound, being an ester, is inherently more stable against oxidation than free ferulic acid, particularly in lipophilic environments. ontosight.ai However, the physical and chemical stability of the formulation itself, such as an emulsion, must also be maintained.

Emulsion stability is a significant area of research. researchgate.net W/O/W multiple emulsions, while effective carriers, can be prone to instability if not formulated correctly. nih.govgoogle.com In contrast, studies have shown that W/O/W and O/W emulsions can be formulated to be highly stable, showing minimal changes in backscattering profiles over time, which indicates resistance to creaming or sedimentation. nih.gov The stability is influenced by the choice of surfactants and other stabilizing agents. nih.govgoogle.com For example, research on stearyl ferulate (a similar ester) showed that formulating it into solid lipid nanoparticles (SLNs) was an effective way to create a stable vehicle for other sensitive compounds like β-carotene and α-tocopherol, protecting them from degradation. researchgate.net

The stability of O/W emulsions can be improved by modifying the oil phase, for instance, by using stearic acid to create a moderately solidified internal phase. researchgate.net This approach has been shown to enhance physical stability against stresses like centrifugation and improve oxidative stability. researchgate.net

Computational Chemistry and Molecular Modeling of Isostearyl Ferulate

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.sa.cr This technique is instrumental in drug discovery and for understanding the interactions between ligands and their protein targets. nih.gov For isostearyl ferulate, molecular docking can be employed to predict how it binds to various receptor proteins, providing a basis for understanding its potential biological activities.

The prediction of binding affinity is a critical aspect of drug design, with computational methods offering a cost-effective alternative to experimental approaches. praiseworthyprize.orgresearchgate.net Molecular docking simulations can estimate the binding affinity of this compound to a target receptor, often expressed as a scoring function or in units of energy (e.g., kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. scielo.sa.cr

These simulations also allow for a detailed analysis of the intermolecular forces that stabilize the ligand-receptor complex. wikipedia.org These forces include:

Hydrogen Bonds: These are strong, directional interactions that occur when a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. savemyexams.com In the case of this compound, the hydroxyl and methoxy (B1213986) groups on the ferulate moiety are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar substances to aggregate in an aqueous environment. The long, branched isostearyl chain of this compound would be expected to form significant hydrophobic interactions with nonpolar pockets of a receptor.

Van der Waals Forces: These are weaker, non-specific attractions between molecules. libguides.com

Pi-Pi Stacking: The aromatic ring of the ferulate portion can interact with aromatic residues in a protein target through pi-pi stacking.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Value | Description |

| Binding Affinity | -8.5 kcal/mol | Predicted binding energy indicating a stable interaction. |

| Hydrogen Bonds | 2 | Formed between the hydroxyl group of the ferulate and amino acid residues of the receptor. |

| Hydrophobic Interactions | Multiple | Involving the isostearyl chain and nonpolar residues of the binding pocket. |

| Interacting Residues | Tyr82, Phe290, Leu343 | Key amino acids in the binding site involved in the interaction. |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms and molecules. youtube.com This allows for the study of conformational changes and the stability of protein-ligand complexes. bioexcel.eu For this compound, MD simulations can reveal how its binding to a receptor influences the receptor's structure and dynamics, and vice versa.

To analyze the trajectory generated by an MD simulation, several key metrics are calculated:

Root Mean Square Deviation (RMSD): This metric measures the average distance between the atoms of a superimposed protein or ligand at a given time, relative to a reference structure. github.com A stable RMSD value over time suggests that the system has reached equilibrium and the protein-ligand complex is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of each individual residue from its average position during the simulation. mdanalysis.org High RMSF values indicate flexible regions of the protein, while low values correspond to more constrained regions. github.com This can highlight which parts of a receptor are most affected by the binding of this compound.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for a this compound-Protein Complex

| Parameter | Average Value | Interpretation |

| RMSD (backbone) | 1.5 Å | Indicates a stable protein-ligand complex throughout the simulation. |

| Radius of Gyration (Rg) | 22.3 Å | Suggests the protein maintains its compact structure upon binding. |

| RMSF (binding site) | 0.8 Å | Low fluctuation in the binding site, indicating stable binding of the ligand. |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models can be used to predict the activity of new, untested compounds, thereby accelerating the process of drug discovery and development. nih.govmdpi.com

For this compound and related compounds, a QSAR model could be developed by:

Compiling a dataset of ferulic acid esters with known biological activities (e.g., antioxidant capacity, enzyme inhibition).

Calculating a set of molecular descriptors for each compound, which are numerical representations of their chemical structure and properties.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

Once a robust QSAR model is established, it could be used to predict the activity of this compound and other novel ferulate esters.

Enzyme Engineering via Computational Approaches (e.g., for Feruloyl Esterases)

Feruloyl esterases (FAEs) are enzymes that can catalyze the cleavage of the ester bond between ferulic acid and other molecules. mdpi.com They are of significant industrial interest for applications in biofuel production, food processing, and pharmaceuticals. researchgate.net Computational enzyme engineering can be used to improve the properties of FAEs, such as their stability and catalytic efficiency. mdpi.com

Computational approaches in enzyme engineering for FAEs that could be relevant to this compound include:

Molecular Docking: Simulating the binding of this compound to the active site of an FAE can provide insights into the molecular basis of substrate recognition and catalysis.

Molecular Dynamics: MD simulations can be used to study the flexibility of the enzyme's active site and to identify key residues for mutagenesis. researchgate.net

Rational Design: Based on the insights from docking and MD, specific mutations can be introduced into the enzyme's sequence to enhance its activity towards bulky substrates like this compound or to improve its stability in industrial conditions. frontiersin.org

Environmental Fate and Ecotoxicological Research Non Human System

Degradation Pathways in Environmental Matrices

The environmental persistence of Isostearyl ferulate is expected to be low due to the susceptibility of its ester linkage to biotic and abiotic hydrolysis. Once cleaved, its components follow separate degradation pathways.

Isostearyl Alcohol: This branched-chain C18 fatty alcohol is considered to be readily biodegradable. carlroth.com Studies conducted under OECD Guideline 301B (CO₂ Evolution Test) have demonstrated significant mineralization. For example, one study showed that isostearyl alcohol achieves 66-72% biodegradation in 28 days google.com. Other studies on long-chain alcohols (C16-18) confirm that they are readily biodegradable, although they may not always meet the strict 10-day window required by some regulatory standards. oecd.org This characteristic of being ultimately biodegradable but potentially slower to mineralize initially is a key factor in its environmental classification.

Ferulic Acid: As a naturally occurring phenolic compound, ferulic acid is readily degraded by a wide variety of microorganisms present in soil and water. makingcosmetics.com Studies have shown that it can be completely mineralized in various environmental conditions. For instance, the endophytic fungus Phomopsis liquidambari has been shown to degrade over 97% of added ferulic acid in both mineral salt medium and soil within 48 hours. researchgate.net The degradation pathway involves several steps, including decarboxylation to 4-vinyl guaiacol, which is then oxidized to intermediates such as vanillin (B372448) and vanillic acid. researchgate.net These are further demethylated to protocatechuic acid, which enters central metabolic cycles like the β-ketoadipate pathway. researchgate.net The half-life of ferulic acid in soil has been reported to be short, with one study measuring it at approximately 31 hours. researchgate.netconicet.gov.ar

The table below outlines the proposed degradation pathway for this compound.

Table 1: Proposed Environmental Degradation Pathway of this compound| Degradation Step | Substance | Process | Resulting Products | Reference |

|---|---|---|---|---|

| 1. Initial Cleavage | This compound | Hydrolysis (biotic or abiotic) of the ester bond. | Isostearyl Alcohol and Ferulic Acid | vulcanchem.com |

| 2. Degradation of Components | Isostearyl Alcohol | Aerobic biodegradation by microorganisms. | Carbon dioxide and water | google.comsevron.co.uk |

| Ferulic Acid | Microbial degradation (e.g., by fungi, bacteria) via decarboxylation, oxidation, and demethylation. | Vanillin, Vanillic Acid, Protocatechuic Acid, and subsequently carbon dioxide and water | researchgate.net |

Impact on Aquatic and Terrestrial Ecosystem Models

Aquatic Ecosystems:

The primary concern for aquatic ecosystems stems from the Isostearyl Alcohol component. It is officially classified under GHS/CLP regulations as H412: Harmful to aquatic life with long lasting effects . syskem.deechemi.com This classification reflects a combination of its moderate persistence and potential for toxicity. Although it is considered readily biodegradable, its slower rate of degradation compared to simpler substances contributes to the "long lasting effects" classification. oecd.org As a poorly soluble substance, aquatic toxicity testing often uses methods that measure the effects of a water-accommodated fraction (WAF) or a specific loading rate, leading to endpoints like LL50 (Lethal Loading) and EL50 (Effective Loading).

Data for Isostearyl Alcohol shows varying levels of toxicity. Some studies report low acute toxicity with LC50 and EC50 values greater than 100 mg/L for fish and daphnia, respectively. sevron.co.uktkbtrading.com In contrast, data on the structurally similar stearyl alcohol (a linear C18 alcohol) has shown higher toxicity in some tests, particularly for algae and invertebrates (e.g., ErC50 of 2.7 mg/l for algae). carlroth.com This highlights the need for species-specific data.

Ferulic Acid is generally not classified as hazardous to the aquatic environment. makingcosmetics.com Its low bioaccumulation potential (log Kow = 1.42) and rapid degradation limit its impact on aquatic systems. makingcosmetics.com One of its primary degradation intermediates, Vanillin , is classified as harmful to aquatic life (H402). researchgate.net

The table below summarizes available aquatic toxicity data for the degradation products.

Table 2: Aquatic Ecotoxicity of this compound Degradation Products| Substance | Test Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |

|---|---|---|---|---|---|

| Isostearyl Alcohol | Cyprinus carpio (Carp) | LC50 | > 100 | 96 h | tkbtrading.com |

| Daphnia magna (Water flea) | EC50 | > 100 | 48 h | sevron.co.uk | |

| Ferulic Acid | Not classified as hazardous to the aquatic environment | makingcosmetics.com | |||

| Vanillin | Classified as H402: Harmful to aquatic life | researchgate.net |

Terrestrial Ecosystems:

Specific, standardized terrestrial ecotoxicity data (e.g., for earthworms or soil microorganisms) for Isostearyl Alcohol is limited in the public domain. However, for long-chain aliphatic alcohols, exposure and risk to terrestrial organisms are generally considered to be low due to their properties. cosmeticsinfo.orgeuropa.eu

For Ferulic Acid , its rapid degradation in soil is the most significant factor for assessing terrestrial risk. researchgate.netconicet.gov.ar Its persistence is low, preventing significant accumulation and long-term exposure for soil-dwelling organisms. Some studies have investigated its phytotoxicity, given its role as an allelochemical. Research has determined an ECg50 (effective concentration for 50% inhibition of germination) on Solanum lycopersicum (tomato).

The table below presents available terrestrial toxicity data.

Table 3: Terrestrial Ecotoxicity of Ferulic Acid| Substance | Test Organism | Endpoint | Value (mg/mL) | Effect | Reference |

|---|---|---|---|---|---|

| Ferulic Acid | Solanum lycopersicum (Tomato) | ECg50 | 0.39 | Inhibition of Germination | conicet.gov.ar |

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Undiscovered Bioactivities in Preclinical Models

While isostearyl ferulate is primarily recognized for its antioxidant and photoprotective properties, its full spectrum of biological activities remains largely unexplored. The extensive research on its parent molecule, ferulic acid, and other ester derivatives provides a strong rationale for investigating novel therapeutic applications. mdpi.comresearchgate.netscielo.br Preclinical studies on related compounds have revealed a wide range of pharmacological effects, suggesting promising avenues for this compound research. scirp.orgresearchgate.net

Future research should focus on evaluating this compound in established preclinical models for various conditions. The compound's increased lipophilicity, conferred by the isostearyl chain, may enhance its bioavailability and tissue penetration compared to free ferulic acid, potentially leading to improved efficacy. researchgate.net Key areas for investigation include neuroprotection, where ferulic acid and its ethyl ester have shown promise in models of Alzheimer's and Parkinson's disease by mitigating oxidative stress and neuroinflammation. nih.govtandfonline.combinasss.sa.cr Similarly, the known anti-inflammatory properties of ferulic acid derivatives warrant investigation into this compound's potential in models of inflammatory skin conditions or even systemic inflammatory diseases. csic.essci-hub.se

Table 1: Potential Bioactivities of this compound Based on Preclinical Evidence from Related Ferulates

| Potential Bioactivity | Rationale from Related Compounds | Preclinical Models for Future Study | Potential Advantage of Isostearyl Moiety |

| Neuroprotection | Ethyl ferulate and γ-oryzanol (a mix of ferulate esters) show protective effects in models of Alzheimer's and Parkinson's disease. nih.govbinasss.sa.cr | Toxin-induced neurodegeneration models (e.g., MPTP for Parkinson's), transgenic mouse models of Alzheimer's disease. | Enhanced blood-brain barrier penetration due to high lipophilicity. |

| Anti-inflammatory | Ferulic acid and its esters inhibit inflammatory mediators like NF-κB and COX-2. scirp.orgsci-hub.se Compounds with longer alkyl chains have shown improved anti-inflammatory activity. csic.es | Topical inflammation models (e.g., TPA-induced ear edema), macrophage cell culture models (e.g., LPS-stimulated). | Increased skin permeation for topical applications; potentially altered pharmacokinetic profile for systemic effects. |

| Anticancer | Ferulic acid demonstrates the ability to inhibit the proliferation of various malignant tumor cells and stimulate cytoprotective enzymes. mdpi.comscirp.orgmdpi.com | In vitro studies on various cancer cell lines (e.g., colon, breast); in vivo xenograft models. | Improved delivery to and interaction with lipid-rich tumor microenvironments. |